![molecular formula C23H28BrN3O4S2 B2362837 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 864975-95-1](/img/structure/B2362837.png)

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

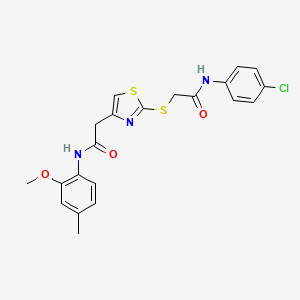

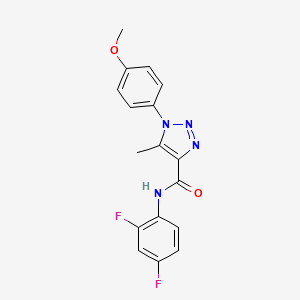

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with a carboxylic acid or its derivative . The specific synthesis route for your compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that your compound can undergo would depend on its functional groups and reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Applications De Recherche Scientifique

- The compound’s structural features suggest potential antitumor activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .

- Benzothiazole derivatives often possess anti-inflammatory properties. This compound could be explored as a lead molecule for developing novel anti-inflammatory drugs. Its ability to modulate inflammatory pathways warrants further investigation .

- Benzothiazole derivatives have demonstrated antimicrobial effects. Researchers could evaluate this compound against bacterial, fungal, and viral pathogens. Its potential as an antimicrobial agent could be valuable in drug development .

- Benzothiazole-based compounds have been studied for their neuroprotective properties. Investigating this compound’s impact on neuronal health, neuroinflammation, and oxidative stress could reveal its potential in treating neurodegenerative diseases .

- The benzothiazole moiety often exhibits interesting photophysical properties. Researchers might explore its fluorescence behavior, quantum yield, and potential applications in sensors, imaging, or optoelectronic devices .

- The presence of the benzothiazole ring and the amide group makes this compound suitable for coordination chemistry. Researchers could synthesize metal complexes with it and study their catalytic, magnetic, or luminescent properties .

Anticancer Research

Anti-inflammatory Properties

Antimicrobial Activity

Neuroprotective Effects

Photophysical Applications

Metal Complexes and Coordination Chemistry

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dipropylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN3O4S2/c1-4-12-26(13-5-2)33(29,30)19-9-6-17(7-10-19)22(28)25-23-27(14-15-31-3)20-11-8-18(24)16-21(20)32-23/h6-11,16H,4-5,12-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWKBJDWGCOTGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)

![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)

![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)